molecular formula C7H8N2 B1313821 2-Cyclopropylpyrimidine CAS No. 58173-74-3

2-Cyclopropylpyrimidine

Cat. No.: B1313821
CAS No.: 58173-74-3
M. Wt: 120.15 g/mol
InChI Key: CPCVDCYAKMUIKW-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a cyclopropyl group at the second position. Pyrimidines are known for their wide range of biological activities and are integral components of nucleic acids. The cyclopropyl group adds unique chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine precursor under controlled conditions. For instance, cyclopropylamine can be reacted with 2-chloropyrimidine in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyrimidine oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

2-Cyclopropylpyrimidine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of nucleic acid analogs and their interactions.

    Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The cyclopropyl group can enhance binding affinity and specificity, making it a valuable moiety in drug design.

Comparison with Similar Compounds

  • 2-Cyclopropylpyrimidine-4-carboxylic acid
  • This compound-5-carbaldehyde

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its carboxylic acid and carbaldehyde derivatives, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-8-7(9-5-1)6-2-3-6/h1,4-6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCVDCYAKMUIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of aminocyclopyrachlor on downy brome seed production?

A1: Aminocyclopyrachlor has demonstrated a significant impact on downy brome (Bromus tectorum) seed production in field studies []. When applied at a specific growth stage (early heading stage), aminocyclopyrachlor effectively reduced downy brome seed germination by 100% []. This effect on seed production, coupled with the herbicide's soil residual properties, suggests its potential use in managing downy brome infestations and facilitating the restoration of desirable plant communities []. Further research is necessary to fully understand the long-term effects of aminocyclopyrachlor on the entire plant community, including native forbs, shrubs, and desirable perennial grasses.

Q2: Can 2-cyclopropylpyrimidine-4-carbaldehyde be used to synthesize α-aminophosphonates, and if so, what is an efficient method?

A2: Yes, this compound-4-carbaldehyde can be utilized as a starting material for the synthesis of α-aminophosphonates [, ]. An efficient one-pot synthesis method involves a Kabachnik–Fields reaction promoted by phosphomolybdic acid [, ]. This reaction involves a three-component condensation of this compound-4-carbaldehyde, phosphites, and aromatic amines, efficiently catalyzed by phosphomolybdic acid [, ]. This method highlights the versatility of this compound derivatives in organic synthesis.

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